(8-bromooctyl)cyclopropane
Description
Properties
CAS No. |
2253968-15-7 |
|---|---|
Molecular Formula |
C11H21Br |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 8 Bromooctyl Cyclopropane
Reactivity of the Cyclopropane (B1198618) Ring System
The cyclopropane ring possesses a strain energy of approximately 115 kJ/mol, which is a powerful thermodynamic driving force for reactions that lead to ring-opening. nih.govosti.gov The carbon-carbon bonds in cyclopropane have significant p-orbital character, imparting properties similar to those of an alkene. This "pi-character" makes the ring susceptible to attack by electrophiles and other reagents that can relieve the inherent strain.
Strain-Release Ring-Opening Reactions
The high ring strain makes strain-release reactions a dominant pathway for cyclopropane reactivity. These transformations result in the cleavage of a C-C bond and the formation of a more stable, acyclic product.
Similar to alkenes, alkyl-substituted cyclopropanes can undergo electrophilic addition reactions that result in ring cleavage. The attack is initiated by an electrophile, which coordinates to the C-C bond, leading to the formation of a carbocationic intermediate that is subsequently attacked by a nucleophile.
In the case of an unsymmetrically substituted cyclopropane like (8-bromooctyl)cyclopropane, the regioselectivity of the addition follows Markovnikov's rule. The electrophile (e.g., H⁺ from HBr) will add to the carbon atom that is less substituted, leading to the formation of the more stable secondary carbocation on the adjacent carbon. The subsequent attack by the nucleophile (Br⁻) occurs at this more substituted position.
Hydrohalogenation: Treatment with hydrohalic acids, such as hydrobromic acid (HBr), would lead to the cleavage of the cyclopropane ring. The reaction proceeds via protonation of a C-C bond, followed by nucleophilic attack by the bromide ion.
Halogenation: Reaction with halogens like bromine (Br₂) in the presence of a Lewis acid or under photochemical conditions can also induce ring-opening. This proceeds through a mechanism involving a bromonium ion intermediate, similar to the halogenation of alkenes, ultimately yielding a di-halogenated acyclic product.
| Reaction Type | Typical Reagents | Predicted Acyclic Product from this compound |
| Hydrobromination | HBr (gas or in acetic acid) | 2,11-Dibromoundecane |
| Hydrochlorination | HCl (gas or in acetic acid) | 2-Bromo-11-chloroundecane |
| Bromination | Br₂ in CCl₄ | 1,2,11-Tribromoundecane |
Simple alkyl-substituted cyclopropanes are generally resistant to direct nucleophilic attack due to the low polarity of the C-C bonds and the steric hindrance of the ring. Such reactions typically require the presence of activating groups, such as vicinal electron-withdrawing substituents (donor-acceptor cyclopropanes), which polarize the ring and make it more electrophilic. nih.govresearchgate.net
For this compound, the cyclopropane ring itself is not considered electrophilic enough to react with common nucleophiles under standard conditions. The primary site for nucleophilic attack on this molecule would be the carbon atom bonded to the bromine atom at the other end of the alkyl chain, a reaction that falls outside the scope of cyclopropane ring reactivity. Ring-opening by a nucleophile would necessitate harsh conditions or specialized catalytic systems that are not typically employed for simple alkylcyclopropanes.
Catalytic hydrogenation is a characteristic reaction of cyclopropanes, driven by the release of ring strain. The C-C bonds of the ring are cleaved, and two hydrogen atoms are added, resulting in the corresponding alkane. This reaction, known as hydrogenolysis, typically requires a transition metal catalyst and elevated temperature or pressure.
Commonly used catalysts include palladium, platinum, and nickel. The reaction conditions can influence the selectivity of which bond is cleaved in substituted cyclopropanes. For an alkylcyclopropane, the least substituted bond is often preferentially cleaved. In this compound, this would involve the cleavage of the bonds adjacent to the long alkyl chain, leading to the formation of n-undecane, assuming the bromo-substituent is also reduced under the reaction conditions.
| Catalyst | Typical Temperature (°C) | Typical Pressure (atm) | Predicted Major Product |
| Pd/C | 50-100 | 1-50 | n-Undecane |
| PtO₂ (Adams' catalyst) | 25-80 | 1-5 | n-Undecane |
| Raney Ni | 80-150 | 50-100 | n-Undecane |
Cycloaddition Reactions Involving the Cyclopropane Moiety
Cyclopropanes can participate as three-carbon synthons in various cycloaddition reactions, although this reactivity is most pronounced in "activated" cyclopropanes (e.g., donor-acceptor or vinylcyclopropanes). researchgate.netwikipedia.org These reactions, often catalyzed by transition metals, involve the formal cleavage of a C-C bond and reaction with a 2-atom or 4-atom partner to form five- or six-membered rings.
For a simple alkylcyclopropane, these reactions are not common. However, under metal catalysis (e.g., with Ni, Rh, or Co), it is conceivable that this compound could undergo formal [3+2] cycloadditions with activated alkenes or alkynes. nih.gov The reaction would proceed through a metallacyclopentane intermediate, which upon reductive elimination would yield a cyclopentane (B165970) derivative. The efficiency and viability of such reactions with unactivated alkylcyclopropanes are generally low compared to their activated counterparts.
Rearrangement Processes of the Cyclopropane Ring
The high strain energy of cyclopropanes makes them susceptible to thermal and photochemical rearrangements. For simple alkylcyclopropanes, the primary thermal process is stereoisomerization (e.g., cis-trans isomerization in disubstituted cyclopropanes), which occurs via the cleavage of a C-C bond to form a short-lived diradical intermediate. Rotation around a C-C single bond in this intermediate, followed by ring closure, leads to the isomer. wikipedia.org
For a monosubstituted cyclopropane like this compound, this specific type of stereoisomerization is not possible. However, at very high temperatures (typically >400 °C), structural isomerization can occur. The diradical intermediate formed by homolytic cleavage of a ring C-C bond can re-form the cyclopropane or undergo hydrogen shifts to yield isomeric alkenes. For example, the thermolysis of simple alkylcyclopropanes can lead to products like butenes or pentenes, depending on the structure. nih.govacs.org The most well-known rearrangement, the vinylcyclopropane-cyclopentene rearrangement, requires the presence of an adjacent double bond and is therefore not directly applicable to this compound. wikipedia.org
Reactivity of the Bromo-Alkyl Chain
The bromo-alkyl chain in this compound is the primary site for many common organic transformations. As a primary alkyl bromide, its reactivity is characteristic of this class of compounds, primarily involving nucleophilic substitution and elimination pathways, as well as the formation of organometallic species.
The carbon atom bonded to the bromine in this compound is a primary carbon. Consequently, it is highly susceptible to nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. SN1 (unimolecular nucleophilic substitution) reactions are highly unlikely for this substrate because they proceed through a carbocation intermediate, and primary carbocations are notoriously unstable.
The general mechanism for an SN2 reaction is as follows: Nu:⁻ + R-Br → [Nu···R···Br]⁻ → Nu-R + Br⁻
A wide variety of nucleophiles can be used to displace the bromide, leading to a diverse range of functionalized cyclopropane derivatives. The choice of solvent is crucial, with polar aprotic solvents like DMSO, DMF, or acetone (B3395972) favoring the SN2 pathway.
Table 1: Examples of SN2 Reactions on this compound
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (8-Cyclopropyloctan-1-ol) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 9-Cyclopropylnonanenitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (8-Azidooctyl)cyclopropane |
| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | (8-Iodooctyl)cyclopropane |
| Thiolate (RS⁻) | Sodium Thiophenolate (PhSNa) | Cyclopropyl(8-(phenylthio)octyl)benzene |
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. For a primary alkyl halide like this compound, the E2 (bimolecular elimination) mechanism is the most probable elimination pathway. youtube.com This reaction is a single-step process where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is simultaneously ejected, forming a double bond.
The E1 (unimolecular elimination) pathway is not favored as it requires the formation of an unstable primary carbocation. youtube.com
For E2 reactions to dominate over SN2, a strong, sterically hindered base is typically required. youtube.com Bases like potassium tert-butoxide (KOtBu) are effective for this purpose. In the case of this compound, the E2 reaction would yield cyclopropyl-1-octene.
Table 2: Competition Between SN2 and E2 Reactions
| Reagent | Base/Nucleophile Strength | Steric Hindrance | Predominant Reaction | Product |
|---|---|---|---|---|
| NaOH | Strong Nucleophile, Strong Base | Low | SN2 | (8-Cyclopropyloctan-1-ol) |
| NaOEt | Strong Nucleophile, Strong Base | Low | SN2 > E2 | (8-Ethoxyoctyl)cyclopropane |
The carbon-bromine bond can be converted into a carbon-metal bond, creating highly reactive organometallic reagents. These reagents are powerful nucleophiles and strong bases. masterorganicchemistry.com
Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (8-cyclopropyloctyl)magnesium bromide. wikipedia.orgchemguide.co.uk The reaction must be conducted under anhydrous conditions, as Grignard reagents react vigorously with water. chemguide.co.uk
Reaction: c-C₃H₅-(CH₂)₈-Br + Mg → c-C₃H₅-(CH₂)₈-MgBr
Organolithium Compounds: Similarly, treatment with lithium metal results in the formation of an organolithium reagent, (8-cyclopropyloctyl)lithium. stackexchange.com Organolithium reagents are generally more reactive than their Grignard counterparts.
Reaction: c-C₃H₅-(CH₂)₈-Br + 2Li → c-C₃H₅-(CH₂)₈-Li + LiBr
These organometallic intermediates are exceptionally useful in synthesis for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comchemguide.co.uk
The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical. This is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH).
Initiation: Bu₃SnH + AIBN → Bu₃Sn•
Propagation: c-C₃H₅-(CH₂)₇-CH₂-Br + Bu₃Sn• → c-C₃H₅-(CH₂)₇-CH₂• + Bu₃SnBr
The resulting primary alkyl radical can then undergo various reactions. In the presence of a hydrogen donor like Bu₃SnH, the radical is simply reduced to an alkane (octylcyclopropane). However, in the absence of an efficient trapping agent, it can participate in other radical processes, including intramolecular reactions.
Interplay Between Cyclopropane Ring and Bromo-Alkyl Chain Reactivities
While the two functional groups often react independently, under specific conditions, they can interact, leading to complex intramolecular reactions. The long, flexible eight-carbon chain allows the reactive terminus of the alkyl chain to reach the cyclopropane ring, enabling cyclizations and cascade reactions.
Intramolecular reactions are most likely to be initiated at the more reactive alkyl bromide end of the molecule.
Radical-Mediated Cyclization: One of the most plausible intramolecular pathways involves radical cyclization. nih.gov If the 8-bromooctylcyclopropane radical is generated (as described in 3.2.4), it could potentially undergo an intramolecular reaction. However, a direct attack of the primary radical onto the stable cyclopropane ring is unlikely. A more feasible pathway involves a hydrogen atom transfer (HAT), where the initial radical abstracts a hydrogen atom from a position closer to the ring, generating a more stable secondary or tertiary radical. This new radical could then potentially interact with the cyclopropane ring.
A more direct cascade can be envisioned with substrates where the cyclopropane ring is activated, for example, as a methylenecyclopropane. For this compound itself, a radical cascade might proceed via ring-opening. The cyclopropylcarbinyl radical (a radical adjacent to the ring) is known to rapidly open to a homoallylic radical. While the primary radical is distant from the ring, intramolecular hydrogen abstraction could bring the radical center closer, potentially leading to a cyclopropylcarbinyl radical that would then ring-open. beilstein-journals.orgnih.gov
Anionic Cyclization: Another potential intramolecular pathway begins with the formation of the Grignard or organolithium reagent. The resulting carbanion at the end of the octyl chain is a potent nucleophile. While direct nucleophilic attack on an unactivated cyclopropane ring is difficult due to ring strain and the stability of C-C bonds, such reactions are not impossible, particularly if facilitated by a transition metal catalyst. However, a more common fate would be an intramolecular cyclization that does not involve the ring, or side reactions. Without an activating group (like a carbonyl) on the cyclopropane ring, this pathway is generally considered less likely than radical-mediated pathways. nih.govrsc.org
Table 3: Potential Intramolecular Reaction Pathways
| Initiating Reaction | Intermediate | Potential Intramolecular Event | Plausibility for this compound |
|---|---|---|---|
| Radical Formation | Primary alkyl radical | Intramolecular H-atom transfer, followed by cyclization or ring-opening cascade | Plausible, but likely complex and may require specific radical translocation strategies. rsc.org |
Synergistic Effects in Reaction Pathways
In a molecule like this compound, the cyclopropyl (B3062369) and bromo functionalities can act in concert, leading to synergistic effects that are not observed in simple cyclopropanes or long-chain alkyl bromides. This synergy is most likely to be manifested in intramolecular reactions where one group acts as a nucleophile or an electrophile, and the other participates in the reaction, either directly or through neighboring group effects.
One of the most anticipated synergistic pathways is an intramolecular substitution reaction. Under appropriate conditions, the cyclopropane ring could act as a nucleophile, participating in the displacement of the bromide ion. This type of neighboring group participation by a cyclopropane ring is known to occur, often leading to ring-opened or rearranged products. wikipedia.orgchemeurope.com The long octyl chain, however, makes direct intramolecular SN2 displacement to form a large ring entropically disfavored compared to intermolecular reactions. wikipedia.org
Alternatively, under radical conditions, the formation of a radical at the carbon bearing the bromine could lead to a cascade of reactions involving the cyclopropane ring. The high reactivity of cyclopropylmethyl radicals and their propensity for rapid ring-opening is well-documented. stackexchange.comwikipedia.orgrsc.org A radical initiated at the end of the octyl chain could potentially be transferred to the cyclopropylmethyl position via an intramolecular hydrogen abstraction, followed by the characteristic ring-opening.
Elucidation of Reaction Mechanisms
To understand the intricate reaction pathways of this compound, a combination of spectroscopic monitoring, kinetic isotope effect studies, and computational modeling would be essential.
Spectroscopic Monitoring of Reaction Intermediates
Real-time monitoring of reactions involving this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be crucial for the detection and characterization of transient intermediates. nih.gov For instance, in a potential intramolecular cyclization or rearrangement, certain intermediates may have lifetimes long enough to be observed spectroscopically under specific reaction conditions (e.g., low temperature).
In a hypothetical reaction initiated by a Lewis acid to promote bromide departure, one could monitor the disappearance of the starting material's signals and the appearance of new signals corresponding to a carbocationic intermediate or the final product. The presence of a cyclopropyl group can stabilize an adjacent carbocation, and this could be observed as a characteristic shift in the NMR spectrum.
Hypothetical In-Situ NMR Monitoring Data for the Reaction of this compound with AgBF4
| Time (minutes) | Integral of CH-Br Signal (δ ~3.4 ppm) | Integral of New Signal (δ ~4.0 ppm, Product) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 30 | 0.55 | 0.45 |
| 60 | 0.25 | 0.75 |
This is a hypothetical data table.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wikipedia.orglibretexts.org For this compound, KIE studies could be designed to investigate the mechanism of both nucleophilic substitution at the C-Br bond and reactions involving the cyclopropane ring.
For instance, to study a potential intramolecular SN2 reaction, one could synthesize this compound with deuterium (B1214612) atoms at the carbon adjacent to the bromine (the α-carbon). A secondary kinetic isotope effect (kH/kD) of less than 1 (an inverse KIE) would be expected for an SN2 mechanism, as the sp3 hybridization of the transition state is more sterically hindered than the starting material. mdpi.com Conversely, a kH/kD greater than 1 (a normal KIE) would suggest an SN1-type mechanism with significant carbocation character. wikipedia.org
Hypothetical Kinetic Isotope Effect Data for Reactions of this compound
| Reaction Type | Isotopic Substitution | kH/kD | Mechanistic Implication |
|---|---|---|---|
| Intramolecular Cyclization | Deuteration at Cα to Br | 0.95 | Suggests SN2-like transition state |
This is a hypothetical data table.
Computational Modeling of Transition States
In the absence of direct experimental observation, computational modeling provides invaluable insights into the structures and energies of transition states and intermediates. mit.edu Density Functional Theory (DFT) and other quantum chemistry methods can be employed to map the potential energy surface for various proposed reaction pathways of this compound.
For a hypothetical intramolecular reaction, computational models could be used to compare the activation energies for a direct SN2 cyclization versus a pathway involving neighboring group participation of the cyclopropane ring. Such calculations could reveal the most likely reaction mechanism by identifying the lowest energy pathway. acs.org Furthermore, modeling can predict the geometries of transition states, which can then be correlated with experimental results from KIE studies. mdpi.com
Hypothetical Calculated Activation Energies for this compound Reactions
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular SN2 Cyclization | DFT (B3LYP/6-31G*) | 35.2 |
| Cyclopropane-assisted Bromide Departure | DFT (B3LYP/6-31G*) | 28.7 |
This is a hypothetical data table.
Theoretical and Computational Chemistry of 8 Bromooctyl Cyclopropane
Electronic Structure Analysis of the Cyclopropane (B1198618) Ring
The electronic structure of the cyclopropane ring in (8-bromooctyl)cyclopropane is fundamentally governed by the inherent strain of the three-membered ring. This strain profoundly influences its bonding and reactivity, which can be rationalized through various theoretical models.
Bonding Models (e.g., Walsh Orbitals, Bent Bonds)
The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to the geometric constraint of 60° internuclear angles, a significant deviation from the ideal tetrahedral angle of 109.5°. Two primary models, the Coulson-Moffitt (bent bonds) and the Walsh model, provide a more accurate picture.
The bent bonds model , proposed by Coulson and Moffitt, suggests that the carbon atoms in the cyclopropane ring utilize hybrid orbitals with more p-character for the C-C bonds to accommodate the small bond angles. wikipedia.orgwiley.com This results in the regions of maximum electron density for the C-C bonds lying outside the direct internuclear axes, leading to the characteristic "banana" or bent bonds. wikipedia.org This outward curvature of the bonds reduces the internuclear bond angle strain but results in weaker C-C bonds compared to those in acyclic alkanes, contributing to the high reactivity of the cyclopropane ring. The C-H bonds, in turn, have a higher s-character, making them shorter and stronger. wikipedia.org
The Walsh orbital model provides an alternative, molecular orbital-based description. wikipedia.orgbluffton.eduresearchgate.net In this model, the carbon atoms are considered to be sp² hybridized. Two of the sp² orbitals on each carbon form C-H bonds and a C-C sigma bond framework within the plane of the ring. The remaining p-orbital on each carbon, perpendicular to the ring plane, and the third sp² hybrid orbital, pointing towards the center of the ring, combine to form a set of molecular orbitals. bluffton.eduresearchgate.net This results in a high-lying Highest Occupied Molecular Orbital (HOMO) that gives the cyclopropane ring some of the characteristics of a double bond, explaining its ability to undergo addition reactions. bluffton.edu
The (8-bromooctyl) substituent is not expected to dramatically alter these fundamental bonding models of the cyclopropane ring itself. However, its presence as an electron-donating alkyl group can subtly influence the electronic distribution within the ring.
Ring Strain Energy Calculations and Theoretical Strain Assessment
The high reactivity of cyclopropane derivatives is primarily attributed to their significant ring strain energy (SE). The SE of the parent cyclopropane is approximately 27.5 kcal/mol. researchgate.net This energy is a combination of angle strain, resulting from the compressed 60° C-C-C bond angles, and torsional strain, due to the eclipsing of hydrogen atoms on adjacent carbon atoms.
Theoretical calculations, often employing ab initio or Density Functional Theory (DFT) methods, can be used to estimate the ring strain energy of substituted cyclopropanes like this compound. Homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are a common computational tool for this purpose.
For this compound, the long alkyl chain is expected to have a minor stabilizing effect on the cyclopropane ring. Studies on methylcyclopropane (B1196493) have shown a slight decrease in ring strain compared to the parent cyclopropane. nih.gov It has been found that the strain energy in methylcyclopropanes can range from 117.0 to 146.1 kJ/mol (approximately 27.9 to 34.9 kcal/mol), with the ring strain energy itself being relatively independent of the number of methyl substituents. nih.gov Alkyl groups can release electron density into the ring, which can have a small stabilizing effect. However, gem-dimethyl substitution has been shown to lower the strain energy of cyclopropanes by 6-10 kcal/mol. acs.org
A theoretical data table illustrating the typical strain energies of cyclopropane and some alkyl-substituted derivatives is provided below. The values for this compound are hypothetical and based on the trends observed for other alkylcyclopropanes.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | ~27.5 |
| Methylcyclopropane | ~27.0 |
| 1,1-Dimethylcyclopropane | ~21.5 |
| This compound (Estimated) | ~27.0 |
Conformational Analysis of the Alkyl Chain and Cyclopropane Unit
The conformational flexibility of the eight-carbon chain in this compound, combined with its attachment to the rigid cyclopropane ring, leads to a complex potential energy surface with numerous possible conformers. Computational methods are essential for exploring these conformations and identifying the most stable arrangements.
Computational conformational analysis, typically performed using molecular mechanics or DFT, can predict the relative energies of different conformers. These calculations would likely reveal that the most stable conformers of this compound are those where the alkyl chain is extended, minimizing steric interactions between the cyclopropyl (B3062369) group and the rest of the chain. The gauche and anti-periplanar arrangements of the carbon-carbon bonds in the octyl chain will lead to a variety of low-energy structures.
A representative table of dihedral angles for a low-energy conformer of the octyl chain attached to the cyclopropane ring is presented below. These values are illustrative of a typical extended conformation.
| Dihedral Angle | Typical Value (degrees) |
|---|---|
| C(ring)-C1-C2-C3 | ~180 (anti) |
| C1-C2-C3-C4 | ~180 (anti) |
| C2-C3-C4-C5 | ~180 (anti) |
| C3-C4-C5-C6 | ~60 (gauche) or ~180 (anti) |
| C4-C5-C6-C7 | ~180 (anti) |
| C5-C6-C7-C8 | ~180 (anti) |
| C6-C7-C8-Br | ~180 (anti) |
Quantum Mechanical Studies of Reactivity
Quantum mechanical calculations are powerful tools for predicting the reactivity of molecules like this compound. These studies can elucidate reaction mechanisms, predict the energies of transition states, and explain the selectivity of chemical reactions.
Energy Profiles for Ring-Opening and Substitution Reactions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. nih.gov The this compound molecule also possesses a primary bromide, which is a good leaving group in nucleophilic substitution reactions.
Ring-Opening Reactions: DFT calculations can be used to model the energy profiles of potential ring-opening reactions. For example, in an acid-catalyzed ring-opening, the cyclopropane ring would be protonated, followed by nucleophilic attack, leading to a 1,3-difunctionalized octane (B31449) derivative. The calculations would reveal the activation energies for these steps and the relative stability of any intermediates. The presence of the electron-donating alkyl group would likely favor cleavage of the C1-C2 and C1-C3 bonds of the cyclopropane ring.
Substitution Reactions: The bromine atom at the end of the octyl chain is a site for nucleophilic substitution (S_N2) reactions. Quantum mechanical calculations can determine the energy profile for the reaction with various nucleophiles. libretexts.org The long alkyl chain is unlikely to sterically hinder the approach of a nucleophile to the terminal carbon, so these reactions are expected to proceed readily.
Below is a hypothetical data table showing calculated activation energies for representative ring-opening and substitution reactions of this compound. These values are illustrative and would need to be determined by specific DFT calculations.
| Reaction | Hypothetical Calculated Activation Energy (kcal/mol) |
|---|---|
| Acid-catalyzed ring-opening with HBr | 15-25 |
| Radical-initiated ring-opening | 10-20 |
| S_N2 substitution with CN⁻ | 20-30 |
| S_N2 substitution with OH⁻ | 22-32 |
Prediction of Reaction Pathways and Selectivities
Computational studies can predict the preferred pathways and selectivities of reactions involving this compound. For instance, in a reaction with a reagent that could potentially react with either the cyclopropane ring or the bromo-terminus, DFT calculations can compare the activation barriers for the competing pathways.
In many cases, the choice of reagents and reaction conditions will determine the outcome. For example, strong nucleophiles under conditions that favor S_N2 reactions would likely lead to substitution at the C-Br bond. Conversely, electrophilic reagents or radical initiators would more likely attack the strained cyclopropane ring.
Computational models can also predict regioselectivity in ring-opening reactions. The substitution pattern on the cyclopropane ring influences which C-C bond is cleaved. For an alkyl-substituted cyclopropane, cleavage often occurs at the most substituted bond. In the case of this compound, the two C-C bonds adjacent to the substituent are electronically similar, but steric factors could play a role in directing the attack of a bulky reagent.
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules over time. For this compound, MD simulations would provide critical insights into how the molecule's flexible octyl chain and the rigid cyclopropane ring interact with different solvent environments and what conformational preferences the molecule exhibits. Such a study would typically involve simulating the molecule in various solvents of differing polarity to understand its dynamic behavior at an atomic level.
The primary objectives of conducting MD simulations on this compound would be twofold: to analyze the effect of the solvent on the molecule's structure and dynamics, and to thoroughly map its conformational landscape. The long, flexible (8-bromooctyl) chain is expected to adopt numerous conformations, and the preferred shapes are likely to be influenced by the surrounding solvent molecules.
In a typical simulation protocol, a classical force field such as CHARMM, AMBER, or OPLS would be parameterized to accurately describe the intramolecular and intermolecular interactions of this compound. The molecule would then be placed in a simulation box filled with a chosen solvent, for instance, a polar solvent like water or a nonpolar solvent like hexane (B92381). The system would be subjected to energy minimization, followed by a period of equilibration and a subsequent production run, from which trajectory data would be collected for analysis.
Analysis of these trajectories would reveal how the solvent molecules arrange themselves around the polar bromine atom and the nonpolar hydrocarbon portions of the molecule. This solvation structure is key to understanding the molecule's solubility and reactivity in different media. Furthermore, by analyzing the dihedral angles along the octyl chain over time, the most stable conformers can be identified and their relative populations quantified. This provides a detailed picture of the molecule's flexibility and the energetic barriers between different conformations.
The conformational space of the octyl chain can be characterized by analyzing the distribution of key dihedral angles. The following table presents hypothetical data representing the most populated conformers of this compound in two different solvents, as would be determined from an MD simulation. The dihedral angles (in degrees) for the C-C-C-C backbone are represented by τ1 through τ5.
| Conformational State | Solvent | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) | τ5 (°) | Population (%) |
| Conformer A | Hexane | 180 | 180 | 180 | 180 | 180 | 65 |
| Conformer B | Hexane | 180 | 60 | 180 | -60 | 180 | 20 |
| Conformer C | Hexane | 60 | 180 | 60 | 180 | 60 | 15 |
| Conformer D | Water | -65 | 175 | 70 | 170 | -68 | 50 |
| Conformer E | Water | 178 | -62 | 177 | 65 | 175 | 35 |
| Conformer F | Water | 72 | 170 | -68 | 172 | 70 | 15 |
This is a hypothetical data table for illustrative purposes.
In a nonpolar solvent like hexane, the molecule would likely adopt a more extended, linear conformation (Conformer A) to maximize favorable van der Waals interactions. In a polar solvent such as water, the hydrophobic effect would likely cause the alkyl chain to adopt more compact, folded conformations (Conformer D, E, F) to minimize its exposure to the aqueous environment.
The effect of the solvent on the stability of the molecule can be quantified by calculating the solvation free energy. This value represents the energy change associated with transferring the molecule from a vacuum to the solvent. A more negative value indicates greater stability in that solvent. The following table provides hypothetical solvation free energies for this compound in various solvents.
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Hexane | 1.88 | -5.2 |
| Chloroform | 4.81 | -6.8 |
| Ethanol (B145695) | 24.5 | -7.5 |
| Water | 80.1 | -6.1 |
This is a hypothetical data table for illustrative purposes.
These hypothetical results would suggest that this compound is most stable in moderately polar solvents like ethanol and chloroform, with slightly lower stability in the nonpolar hexane and the highly polar water. This trend would be rationalized by the molecule's amphiphilic nature, possessing both a polar bromo group and a large nonpolar hydrocarbon body.
Advanced Analytical and Spectroscopic Research Methodologies for 8 Bromooctyl Cyclopropane
Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a cornerstone for the structural and dynamic investigation of (8-bromooctyl)cyclopropane. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multi-dimensional and dynamic NMR techniques are required for a complete understanding of its molecular architecture and behavior.
Multi-Dimensional NMR for Complex Structure Elucidation
Due to the presence of numerous overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region of the octyl chain, one-dimensional techniques are often insufficient for unambiguous signal assignment. Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving these ambiguities. researchgate.netnih.govbitesizebio.com
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of ¹H and ¹³C pairs. For this compound, this would clearly distinguish the signals of the cyclopropyl (B3062369) methine and methylene (B1212753) protons from the various methylene groups in the octyl chain. The HMBC experiment, on the other hand, reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the cyclopropyl group to the octyl chain and confirming the position of the bromine atom.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound based on Multi-Dimensional NMR Data.
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| Cyclopropyl CH | ~0.4 - 0.8 | ~10 - 15 | C1', C2', C1 |
| Cyclopropyl CH₂ | ~0.1 - 0.4 | ~3 - 8 | C1', C2', C1 |
| C1 | ~1.2 - 1.4 | ~30 - 35 | Cyclopropyl H, H2 |
| C2 - C6 | ~1.2 - 1.6 | ~25 - 30 | Adjacent CH₂ protons |
| C7 | ~1.8 - 1.9 | ~32 - 34 | H6, H8 |
| C8 | ~3.3 - 3.5 | ~33 - 36 | H7 |
Note: Predicted chemical shifts are based on typical values for alkyl-substituted cyclopropanes and bromoalkanes. docbrown.infonih.govdocbrown.info
Dynamic NMR for Conformational Studies and Exchange Processes
The long octyl chain of this compound is flexible, leading to multiple possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the energetics of these conformational changes. nih.govcopernicus.org By studying the NMR spectra at various temperatures, it is possible to observe the effects of restricted rotation or other exchange processes. researchgate.net
For instance, at very low temperatures, the rotation around the C-C bonds in the octyl chain might become slow on the NMR timescale, leading to the broadening of signals or even the appearance of distinct signals for different conformers. By analyzing the line shapes of the signals at different temperatures, the energy barriers for these conformational interchanges can be calculated. This provides valuable insight into the flexibility of the molecule and the relative energies of its different spatial arrangements.
Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insights into its chemical structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Reaction Product Identification
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. semanticscholar.orgnih.gov For this compound (C₁₁H₂₁Br), HRMS can easily distinguish its molecular formula from other potential formulas with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). mdpi.comresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed m/z (Example) |
| [M]⁺ | 232.0827 | 234.0806 | 232.0825, 234.0804 |
| [M+H]⁺ | 233.0905 | 235.0885 | 233.0903, 235.0883 |
| [M+Na]⁺ | 255.0724 | 257.0704 | 255.0722, 257.0701 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information.
Common fragmentation patterns for alkyl halides include alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen) and cleavage of the carbon-halogen bond. youtube.comchadsprep.comyoutube.com For this compound, key fragmentation pathways would likely involve the loss of the bromine radical (Br•) and cleavage of the octyl chain. The cyclopropyl group can also influence fragmentation, potentially leading to characteristic ring-opening reactions.
Table 3: Plausible Fragmentation Ions of this compound in Tandem Mass Spectrometry.
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) |
| [C₁₁H₂₁]⁺ | Loss of Br• | 153.1643 | 153.1643 |
| [C₃H₅]⁺ | Cyclopropyl cation | 41.0391 | 41.0391 |
| [C₈H₁₆Br]⁺ | Alpha-cleavage | 207.0436 | 209.0415 |
| [C₄H₇]⁺ | Cleavage of octyl chain | 55.0548 | 55.0548 |
Spectroscopic Techniques for Electronic and Vibrational Characterization
While NMR and mass spectrometry provide structural and connectivity information, other spectroscopic techniques are used to probe the electronic and vibrational properties of this compound.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the molecule. Key absorptions would include C-H stretching vibrations for the cyclopropyl and alkyl C-H bonds, CH₂ bending vibrations, and the C-Br stretching vibration. The cyclopropyl group has characteristic C-H stretching absorptions at higher wavenumbers (around 3100-3000 cm⁻¹) and ring deformation modes at lower frequencies.
Ultraviolet-Visible (UV-Vis) spectroscopy is generally not informative for saturated compounds like this compound, as it lacks chromophores that absorb in the UV-Vis range.
Raman spectroscopy can provide complementary vibrational information to IR spectroscopy, particularly for the non-polar C-C bonds of the alkyl chain and the cyclopropane (B1198618) ring.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. Molecules with conjugated π systems, where alternating single and double bonds create a delocalized system of electrons, tend to absorb light strongly in the UV-visible range. libretexts.org The compound this compound, however, lacks any significant chromophores or a conjugated system. Its structure consists of saturated aliphatic C-C and C-H bonds, a cyclopropyl ring, and a terminal carbon-bromine (C-Br) bond.
The electronic transitions available to this molecule are primarily of two types:
σ → σ* transitions: These involve promoting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These transitions require a large amount of energy and therefore occur at very short wavelengths, typically below 200 nm, which is in the far-UV region and outside the range of standard UV-Vis spectrophotometers (220-700 nm). libretexts.org
n → σ* transitions: The bromine atom in this compound possesses non-bonding electrons (n). An n → σ* transition involves exciting one of these non-bonding electrons into an antibonding σ* orbital, specifically the one associated with the C-Br bond. While these transitions require less energy than σ → σ* transitions, they still typically occur in the far-UV region, around 200-210 nm for alkyl bromides.
Due to the absence of conjugation, this compound would be effectively transparent in the standard UV-Vis spectrum. Its primary utility in this context would be as a non-absorbing solvent for the analysis of other compounds. A hypothetical study would confirm the lack of significant absorbance peaks in the 220-800 nm range, indicating the purity of the compound from any conjugated impurities.
Table 1: Expected Electronic Transitions for this compound
| Functional Group | Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Notes |
| C-C / C-H (Alkyl) | σ → σ | ~150 nm | Low | High energy, occurs in the far-UV region. |
| C-Br (Bromoalkane) | n → σ | ~205 nm | Low to Moderate (~300 L mol⁻¹ cm⁻¹) | Occurs at the edge of the standard UV range. |
| Cyclopropane | σ → σ* | < 190 nm | Low | Strain in the ring slightly lowers the energy compared to acyclic alkanes, but still in the far-UV. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). mdpi.com For this compound, this analysis would provide a unique spectral fingerprint based on its constituent parts: the cyclopropyl ring, the polymethylene (-CH₂-) chain, and the carbon-bromine bond.
Key expected vibrational modes include:
Cyclopropyl C-H Stretching: The C-H bonds on a cyclopropane ring are known to have a higher stretching frequency than typical sp³ C-H bonds due to increased s-character. These are expected to appear as sharp peaks above 3000 cm⁻¹.
Alkyl C-H Stretching: The numerous -CH₂- groups in the octyl chain will give rise to strong, characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.
CH₂ Bending (Scissoring): A distinct peak for the scissoring vibration of the -CH₂- groups is expected around 1465 cm⁻¹.
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, often found in the fingerprint region (1000-1250 cm⁻¹).
C-Br Stretching: The stretching vibration of the carbon-bromine bond is a heavy atom vibration and is expected to appear at the low-frequency end of the mid-IR spectrum, typically in the 500-680 cm⁻¹ range. This peak is often more prominent in the Raman spectrum.
By combining IR and Raman data, a comprehensive vibrational assignment can be made, confirming the presence of all key structural motifs and serving as a benchmark for purity. capes.gov.br
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Cyclopropyl | 3080 - 3000 | Medium | Medium |
| Asymmetric C-H Stretch | -CH₂- (Alkyl) | ~2925 | Strong | Strong |
| Symmetric C-H Stretch | -CH₂- (Alkyl) | ~2855 | Strong | Strong |
| CH₂ Scissoring | -CH₂- (Alkyl) | ~1465 | Medium | Medium |
| Ring Deformation | Cyclopropyl | ~1020 | Medium | Weak |
| C-Br Stretch | Bromoalkane | 650 - 550 | Strong | Strong |
X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and torsional angles. This compound, with its long, flexible alkyl chain, is expected to be a liquid or a low-melting-point waxy solid at room temperature, making it unsuitable for direct single-crystal X-ray diffraction analysis.
To overcome this, a common research strategy is to synthesize a solid-state derivative of the molecule that crystallizes readily. This involves reacting the parent compound to introduce functional groups that promote crystallinity through strong intermolecular interactions like hydrogen bonding or π-π stacking. For this compound, a potential derivatization strategy could involve a substitution reaction at the C-Br bond to introduce a group such as a urea, amide, or a substituted aromatic ring.
Once a suitable crystalline derivative is obtained, X-ray analysis would yield precise structural parameters. nih.gov This data would be invaluable for:
Confirming Connectivity: Unambiguously verifying the molecular structure.
Determining Conformation: Revealing the preferred solid-state conformation of the octyl chain (e.g., an all-trans zigzag arrangement) and the orientation of the cyclopropyl group relative to the chain.
Analyzing Intermolecular Interactions: Understanding how the molecules pack in the crystal lattice, guided by the interactions of the derivative groups. mdpi.com
Table 3: Structural Parameters Obtainable from X-ray Crystallography of a Derivative
| Parameter | Description | Expected Value/Range | Significance |
| C-C Bond Length (Alkyl) | The distance between adjacent carbon atoms in the octyl chain. | ~1.54 Å | Confirms sp³ hybridization and chain integrity. |
| C-C Bond Length (Cyclopropyl) | The distance between carbon atoms within the cyclopropane ring. | ~1.51 Å | Shorter than typical alkanes due to ring strain. |
| C-Br Bond Length | The distance between the terminal carbon and the bromine atom. | ~1.94 Å | Confirms the bromoalkane functional group. |
| C-C-C Bond Angle (Alkyl) | The angle formed by three consecutive carbon atoms in the chain. | ~109.5° | Indicates tetrahedral geometry. |
| C-C-C Bond Angle (Cyclopropyl) | The internal angle of the cyclopropane ring. | 60° | Defines the highly strained triangular geometry. |
| Torsional Angles | The dihedral angles along the alkyl chain. | Variable (~180° for trans) | Determines the overall conformation of the molecule. |
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is an essential set of techniques for the separation, identification, and purification of compounds in a mixture. nih.gov For a moderately volatile and non-polar compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for purity assessment.
Gas Chromatography (GC): GC is ideally suited for analyzing this compound due to its expected volatility. The compound would be vaporized and passed through a capillary column coated with a stationary phase. mdpi.com Separation is based on the compound's boiling point and its affinity for the stationary phase. A non-polar stationary phase (e.g., polydimethylsiloxane) would be appropriate, where compounds elute primarily based on their boiling points. The purity of a sample can be determined by the presence of a single major peak, with the peak's area being proportional to the compound's concentration. Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) would allow for both separation and definitive identification by comparing the resulting mass spectrum to known databases. researchgate.net
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for such compounds, HPLC can also be used, particularly for non-volatile impurities or for preparative-scale purification. A reversed-phase HPLC (RP-HPLC) setup would be most effective. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. As a non-polar molecule, this compound would be strongly retained by the stationary phase, requiring a high percentage of organic solvent in the mobile phase for elution. A UV detector would likely show no signal for the compound itself, necessitating the use of a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
Table 4: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detector | Application |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility. | Non-polar (e.g., DB-5, polydimethylsiloxane) | Inert Gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | High-resolution separation, quantitative purity assessment, identification (with MS). |
| Reversed-Phase HPLC | Partitioning between a liquid mobile phase and a non-polar stationary phase based on polarity. | Non-polar (e.g., C18, C8) | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Refractive Index (RI), Evaporative Light Scattering (ELSD) | Purity assessment for non-volatile impurities, preparative separation. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase based on polarity. | Silica gel, Alumina | Non-polar solvent (e.g., Hexane (B92381), Ethyl Acetate) | Staining (e.g., KMnO₄, iodine) | Rapid, qualitative monitoring of reactions and fraction collection. |
The Versatility of this compound in Chemical Synthesis and Biology: An Overview
The scientific community has expressed growing interest in the applications of cyclopropane-containing molecules due to their unique structural and reactive properties. Among these, this compound presents a bifunctional scaffold with potential as a versatile building block in the synthesis of complex organic molecules and as a tool in chemical biology. This article explores the documented and potential applications of this compound in advanced chemical synthesis and as a probe for mechanistic biological studies.
Q & A
Q. What are the key considerations for synthesizing (8-bromooctyl)cyclopropane in the laboratory?
- Methodological Answer : The synthesis typically involves coupling a bromooctyl chain to a cyclopropane core. A validated approach (e.g., for analogous brominated cyclopropanes) uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane under argon to facilitate esterification or alkylation. Purification via column chromatography with gradients (e.g., 100:0 to 100:2 DCM/EtOAc) ensures high purity . Strategic selection of protecting groups and reaction temperature (e.g., ice bath to room temperature) minimizes side reactions like elimination or undesired cyclopropane ring opening .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) should show distinct signals for cyclopropane protons (δ ~1.25–1.56 ppm, multiplet) and bromooctyl chain protons (δ ~3.95–4.07 ppm, methylene adjacent to Br).
- FTIR : Key peaks include C-Br stretching (~600 cm) and cyclopropane C-H bending (~1249 cm) .
- Mass Spectrometry : High-resolution MS can confirm the molecular ion ([M] expected at m/z ~217.08 for CHBr) .
- Chromatography : Purity is validated via TLC and HPLC with UV detection.
Q. What safety protocols are essential when handling brominated cyclopropane derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- PPE : Wear nitrile gloves, goggles, and lab coats (P280/P305+P351+P338 protocols) .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Halogenated waste must be segregated and incinerated under controlled conditions .
Advanced Research Questions
Q. How do electronic effects of the bromooctyl substituent influence the reactivity of cyclopropane in ring-opening reactions?
- Methodological Answer : The electron-withdrawing bromine atom polarizes the cyclopropane ring, activating it toward nucleophilic attack. DFT studies (e.g., B3LYP/6-311++G**) show reduced bond order in C-C bonds adjacent to Br (1.45 vs. 1.51 in unsubstituted cyclopropane), lowering activation energy for ring-opening. This is critical for designing reactions like [2+1] cycloadditions or strain-release functionalization .
Q. What strategies are employed to incorporate this compound into complex molecular architectures during total synthesis?
- Methodological Answer :
- Fragment Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromooctyl group to pre-functionalized cyclopropane intermediates .
- Ring-Opening/Reclosure : Temporarily open the cyclopropane ring under mild acidic conditions, introduce substituents, and reclose via Simmons-Smith cyclopropanation .
- Steric Guidance : Bulky substituents on the cyclopropane direct regioselectivity in subsequent reactions, as seen in ALK inhibitor design .
Q. How can computational models be optimized to predict the conformational behavior of this compound derivatives?
- Methodological Answer :
- Force Field Parameterization : Improve OPLS-AA parameters for cyclopropane (bond angles: 60°; bond lengths: 1.51 Å) using hybrid quantum mechanics/molecular mechanics (QM/MM) to match experimental NMR data .
- MD Simulations : Run simulations in explicit solvents (e.g., DCM) at 298 K to model bromooctyl chain flexibility. Compare torsional angles (e.g., 120°–180°) with X-ray crystallography data .
Data Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound derivatives?
- Methodological Answer :
- Validation Steps :
Benchmarking : Compare DFT-calculated H NMR shifts (GIAO method) with experimental values to identify systematic errors .
Sensitivity Analysis : Vary force field parameters (e.g., van der Waals radii) to assess impact on conformational energy minima .
Multi-Method Consensus : Use both ab initio (MP2) and density functional (M06-2X) methods to cross-validate reaction energetics .
Applications in Drug Discovery
Q. What role does this compound play in the design of kinase inhibitors?
- Methodological Answer : The cyclopropane ring acts as a rigid scaffold to pre-organize substituents for target binding. For example, cis-1,2,2-trisubstituted cyclopropanes (e.g., ALK inhibitors) leverage strain energy to enhance binding affinity. Bromine serves as a handle for late-stage functionalization via click chemistry .
Tables
| Key NMR Signals for this compound |
|---|
| Proton Environment |
| Cyclopropane CH |
| Br-(CH)-O |
| Terminal CHBr |
| Computational Parameters for Cyclopropane |
|---|
| Bond Length (C-C) |
| Bond Angle (C-C-C) |
| NBO Charge on Br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
